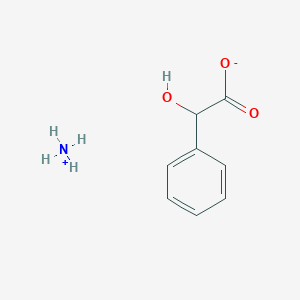
Benzeneacetic acid, alpha-hydroxy-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium mandelate is a chemical compound with the molecular formula C8H11NO3. It is the ammonium salt of mandelic acid, a type of aromatic alpha-hydroxy acid. This compound is known for its applications in various fields, including medicine and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium mandelate can be synthesized by neutralizing mandelic acid with ammonium hydroxide. The reaction typically involves dissolving mandelic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain ammonium mandelate crystals .
Industrial Production Methods
Industrial production of ammonium mandelate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of high-quality reagents and precise temperature and pH control to optimize the crystallization of ammonium mandelate .
Chemical Reactions Analysis
Types of Reactions
Ammonium mandelate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce benzoylformic acid.
Reduction: It can be reduced to mandelic acid.
Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products
Oxidation: Benzoylformic acid.
Reduction: Mandelic acid.
Substitution: Metal mandelates.
Scientific Research Applications
Ammonium mandelate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of metabolic pathways involving mandelic acid.
Mechanism of Action
The mechanism of action of ammonium mandelate in medical applications involves its conversion to mandelic acid in the body. Mandelic acid has antibacterial properties, which help in treating urinary tract infections. The compound works by disrupting the bacterial cell wall synthesis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid: The parent compound of ammonium mandelate, used in similar applications but with different solubility and reactivity properties.
Methenamine Mandelate: Another derivative of mandelic acid used as a urinary antiseptic.
Benzoylformic Acid: An oxidation product of ammonium mandelate with different chemical properties and applications.
Uniqueness
Ammonium mandelate is unique due to its specific combination of properties, including its solubility in water and its ability to act as a source of mandelic acid in biological systems. This makes it particularly useful in medical applications where controlled release of mandelic acid is desired .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
azanium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.H3N/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);1H3 |
InChI Key |
BDEXTKUJIZCFST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
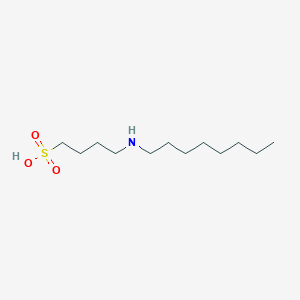
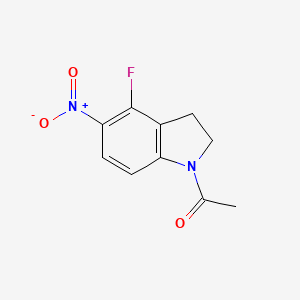
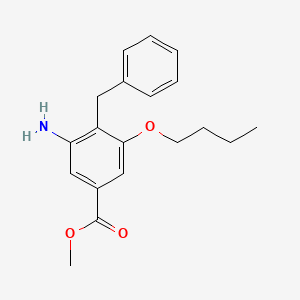
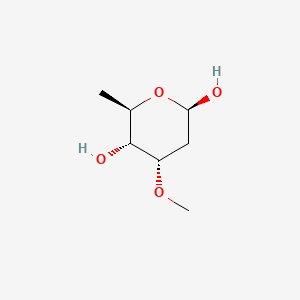
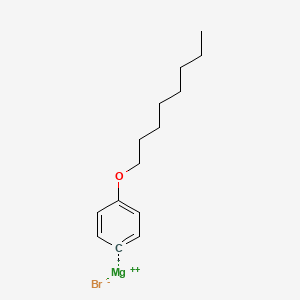
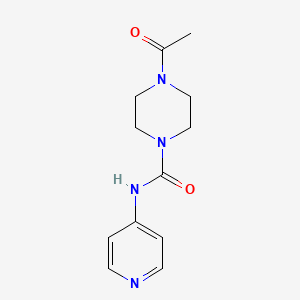
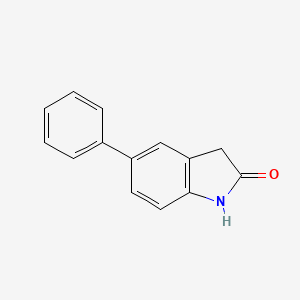
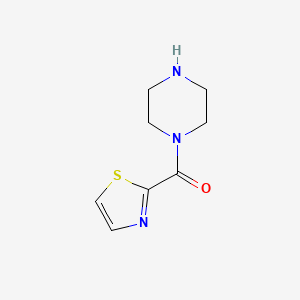
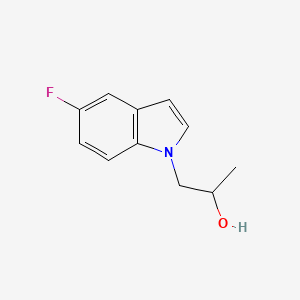
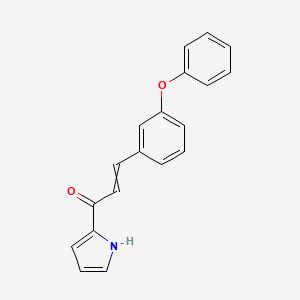
![3-Cyclopropyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B8569026.png)
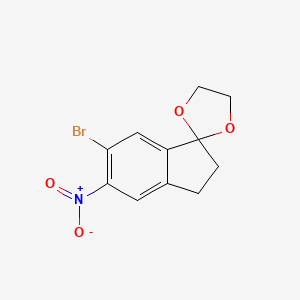
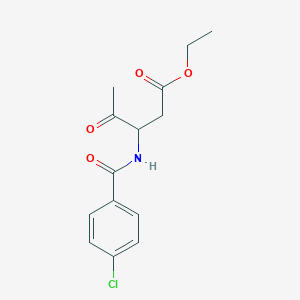
![Thiopyrano[3,4-b]indole-1-acetic acid, 1,3,4,9-tetrahydro-1-methyl-](/img/structure/B8569056.png)
